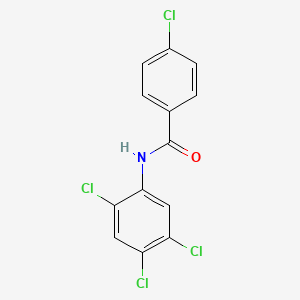

![molecular formula C22H26N4O2 B5554968 2'-(1,3-苯并恶唑-2-基氨基)-7',7'-二甲基-7',8'-二氢-1'H-螺[环己烷-1,4'-喹唑啉]-5'(6'H)-酮](/img/structure/B5554968.png)

2'-(1,3-苯并恶唑-2-基氨基)-7',7'-二甲基-7',8'-二氢-1'H-螺[环己烷-1,4'-喹唑啉]-5'(6'H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The mentioned compound belongs to a class of chemicals known for their potential in various fields of chemistry and pharmacology due to their structural complexity and versatility. The core structure of this compound suggests it could exhibit interesting chemical and physical properties, warranting detailed study.

Synthesis Analysis

The synthesis of related spiroquinazolinone derivatives often involves cyclization reactions and interactions with halides or other substituents to introduce various functional groups (Markosyan et al., 2015). For example, 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones have been synthesized by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides, demonstrating the versatility of methods available for synthesizing complex spiro compounds.

Molecular Structure Analysis

The molecular structure of spiro compounds like the one is characterized by the spiro linkage that connects two different ring systems, which in this case are the cyclohexane and quinazolinone moieties. This unique structural feature is crucial for the compound's chemical behavior and properties. Advanced techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are typically employed to elucidate such complex structures, revealing insights into their three-dimensional conformation and the spatial arrangement of atoms (Chernyshev et al., 2008).

Chemical Reactions and Properties

Spiroquinazolinones and related compounds can undergo various chemical reactions, including alkylation, acylation, and sulfonylation, demonstrating their reactive versatility. The functional groups present in these molecules, such as amino, halide, or sulfonyl groups, play a significant role in determining their reactivity and the types of chemical transformations they can undergo (Markosyan et al., 2014).

科学研究应用

合成和衍生物形成

该化合物属于合成以探索生物活性的更广泛的化合物类别。例如,Markosyan 等人(2015 年)详细介绍了通过涉及卤化物的反应合成 2-硫代取代衍生物,从而得到具有显着抗单胺氧化酶和抗肿瘤活性的化合物 (Markosyan 等人,2015 年)。此外,已经探索了涉及酰胺和羧酸氯化物的合成途径,以创建具有有效生物效应的新型衍生物,包括抗单胺氧化酶和抗肿瘤特性 (Markosyan 等人,2014 年)。

生物活性

该化合物类别的衍生物已显示出多种生物活性。这些化合物的抗单胺氧化酶、抗惊厥和抗肿瘤活性突出了它们在治疗应用中的潜力。例如,Grigoryan 等人(2017 年)合成了显示出有希望的抗单胺氧化酶和抗惊厥活性的衍生物,强调了它们在治疗神经系统疾病中的潜力 (Grigoryan 等人,2017 年)。

属性

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethylspiro[6,8-dihydro-1H-quinazoline-4,1'-cyclohexane]-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-21(2)12-15-18(16(27)13-21)22(10-6-3-7-11-22)26-19(23-15)25-20-24-14-8-4-5-9-17(14)28-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPQQSNHDLDFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3(CCCCC3)N=C(N2)NC4=NC5=CC=CC=C5O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

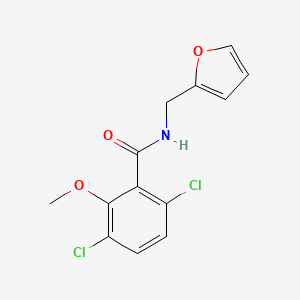

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)

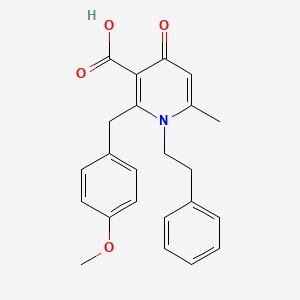

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)

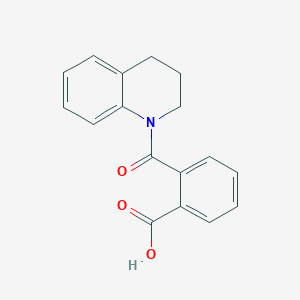

![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)